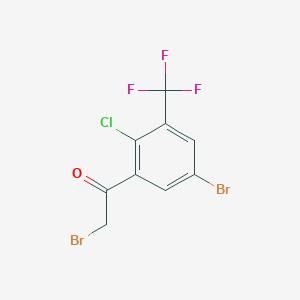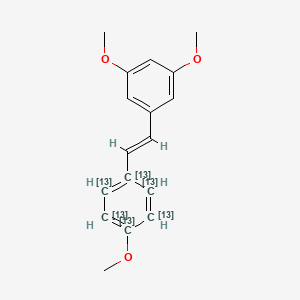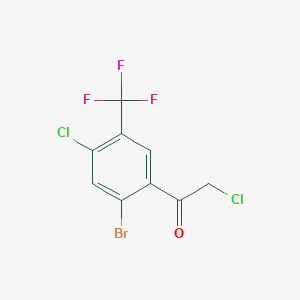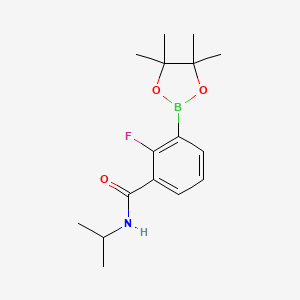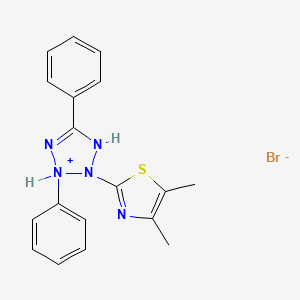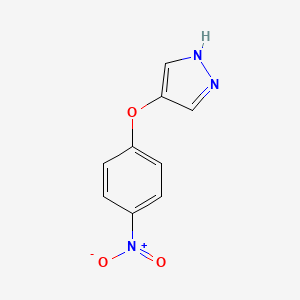
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal typically involves the condensation of N-hydroxymethyl phthalimide with salicylic acid. The reaction is carried out in the presence of glacial acetic acid and distilled water, with the mixture being stirred at room temperature for about four hours. After the reaction is complete, the precipitates are filtered, washed with acetone, and air-dried .
Chemical Reactions Analysis
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal acetates, formalin, and glacial acetic acid. The major products formed from these reactions are typically metal complexes, such as those involving copper, manganese, zinc, cobalt, and nickel .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used to study the formation of metal complexes and their properties. In biology, it has been investigated for its antimicrobial activity, particularly against plant pathogens. In medicine, it is being explored for its potential use in drug development, particularly in the design of new antimicrobial agents. In industry, it is used in the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal involves its interaction with specific molecular targets and pathways. It is known to form complexes with metal ions, which can enhance its antimicrobial activity. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular processes in microorganisms .
Comparison with Similar Compounds
5-(1,3-Dioxo-1,3-dihydroisoindol-2-yloxy)-pentanal can be compared with other similar compounds, such as 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride and 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. These compounds share the 1,3-dioxoisoindoline moiety but differ in their substituents and functional groups.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)oxypentanal |
InChI |
InChI=1S/C13H13NO4/c15-8-4-1-5-9-18-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-8H,1,4-5,9H2 |
InChI Key |
LUPWYCFSBPVTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
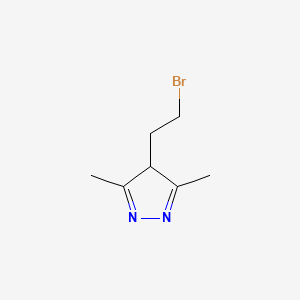
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
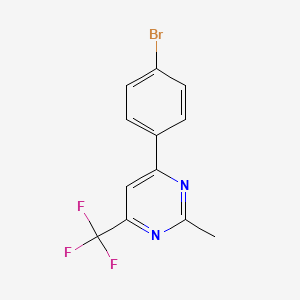

![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
